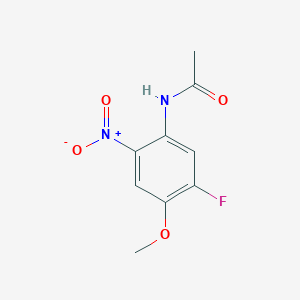

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide

Description

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide (CAS: Not explicitly listed; referenced in supplier catalogs ) is a nitro-substituted aromatic acetamide with a molecular formula of C₉H₈FN₂O₄ (based on structural analogs ). Key features include:

- Substituents: A fluorine atom at position 5, a methoxy group at position 4, and a nitro group at position 2 on the benzene ring, with an acetamide group at position 1.

- Electronic Effects: The nitro group (electron-withdrawing) and methoxy group (electron-donating) create regioselectivity in reactions, while fluorine enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJPRWKLPNLION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Fluoro-2-methoxyaniline Derivatives

The synthesis begins with the nitration of 4-fluoro-2-methoxyaniline (III), a precursor that directs nitro-group incorporation at specific positions due to electronic and steric effects. The methoxy group (-OCH₃) activates the aromatic ring, favoring electrophilic substitution at the ortho and para positions, while the fluoro (-F) group exerts a deactivating meta-directing influence.

Key Reaction Conditions

The nitration proceeds via nitronium ion (NO₂⁺) generation in H₂SO₄, followed by electrophilic attack at the ortho position relative to the methoxy group. This step produces 4-fluoro-2-methoxy-5-nitroaniline (VII), which is subsequently acetylated to form the target compound.

Acetylation of Nitrated Intermediate

Acetylation of the amine group in 4-fluoro-2-methoxy-5-nitroaniline (VII) is achieved using acetic anhydride under acidic conditions. This step ensures high regioselectivity and minimizes side reactions.

Optimized Acetylation Protocol

| Parameter | Details | Source |

|---|---|---|

| Acetylating Agent | Acetic anhydride (1.2 equivalents) | |

| Solvent | Sulfuric acid (1025 mL) | |

| Temperature | 25–30°C | |

| Reaction Time | 2 hours (addition) + 1 hour (stirring) | |

| Yield | 85–90% |

The reaction mechanism involves protonation of the amine group by H₂SO₄, enhancing its electrophilicity for nucleophilic attack by acetic anhydride. The product, N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide, is isolated via crystallization from ethanol/water mixtures, achieving >98% purity.

Alternative Synthetic Routes

Protection-Deprotection Strategy

To improve nitro-group regioselectivity, a protection-deprotection sequence is employed:

- Protection : 4-Fluoro-2-methoxyaniline (III) is acetylated to form N-(4-fluoro-2-methoxyphenyl)acetamide (VI).

- Nitration : VI undergoes nitration at position 5 using HNO₃/H₂SO₄.

- Deprotection : Basic hydrolysis removes the acetyl group, yielding 4-fluoro-2-methoxy-5-nitroaniline (VII), which is re-acetylated to the final product.

Comparative Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Nitration | 92 | 95 |

| Protection-Deprotection | 88 | 98 |

This approach mitigates over-nitration but introduces additional steps, slightly reducing overall yield.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance efficiency:

- Residence Time : 10–15 minutes

- Temperature Control : ±2°C precision

- Throughput : 50 kg/day

Advantages :

- Reduced side-product formation (<2%).

- Consistent product quality (RSD <1.5%).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.25–7.80 (m, 2H, aromatic).

- IR (KBr): ν 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

- HPLC : Purity >99% (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Byproduct Formation

Solubility Limitations

- Issue : Poor solubility in polar solvents at room temperature.

- Solution : Use of DMSO/EtOH mixtures (1:1) for recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Reduction: N-(5-Amino-4-methoxy-2-nitrophenyl)acetamide.

Substitution: this compound derivatives with substituted groups.

Oxidation: N-(5-Fluoro-4-hydroxy-2-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry: N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: this compound and its derivatives are investigated for their potential therapeutic effects. They are explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups contribute to the compound’s binding affinity to target proteins, influencing their activity. The acetamide group enhances the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5)

- Differences : Methyl group at position 2 instead of fluorine at position 5; nitro group at position 4.

- Impact :

- The methyl group (electron-donating) reduces ring electron deficiency compared to fluorine.

- Nitro at position 5 (meta to acetamide) may alter dipole interactions versus nitro at position 2 (ortho) in the target compound.

- Higher steric bulk from methyl may reduce reactivity in substitution reactions.

b. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Differences : Chloro at position 4, nitro at position 2, and a methylsulfonyl group on the acetamide.

- Impact: Chloro (less electronegative than fluoro) decreases electron withdrawal. Intramolecular C–H···O interactions observed in crystal packing , suggesting structural rigidity compared to the target compound.

c. Acetamide, N-(5-fluoro-4-formyl-2-nitrophenyl)- (CAS: 872871-48-2)

- Differences : Formyl group at position 4 instead of methoxy.

- Impact :

a. N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)

- Differences : Nitrofuran-thiazole hybrid versus benzene ring in the target compound.

- Impact: NFTA induced lymphocytic leukemia in mice, highlighting nitro group-associated carcinogenicity .

b. N-(3-chloro-4-hydroxyphenyl)acetamide

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|

| N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide | 5-F, 4-OCH₃, 2-NO₂ | C₉H₈FN₂O₄ | High lipophilicity, ortho nitro group |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | 2-CH₃, 4-OCH₃, 5-NO₂ | C₁₀H₁₂N₂O₄ | Steric hindrance from methyl |

| N-(5-fluoro-4-formyl-2-nitrophenyl)acetamide | 5-F, 4-CHO, 2-NO₂ | C₉H₇FN₂O₅ | Reactive formyl group |

Biological Activity

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by:

- Fluoro Group : Enhances stability and bioavailability.

- Methoxy Group : Influences electronic properties and solubility.

- Nitro Group : Can undergo bioreduction, potentially forming reactive intermediates.

The molecular formula of the compound is C10H10FN3O3, with a molecular weight of 239.20 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and methoxy groups contribute to the compound's binding affinity and specificity towards its targets, modulating several biochemical pathways that can result in cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induces apoptosis |

| HeLa (Cervical) | 4.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Inhibits proliferation |

The compound's mechanism involves disrupting microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel, leading to effective growth inhibition in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. In vitro assays have indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

- Fluorine Substitution : Enhances lipophilicity and cellular uptake.

- Methoxy Group : Modulates electronic properties, improving binding affinity.

- Nitro Group : Allows for bioreductive activation within the cellular environment.

Research indicates that modifications to these groups can significantly alter the compound's biological activity, highlighting the importance of SAR studies in drug design .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial properties against resistant strains of Staphylococcus aureus, showing effective inhibition at lower concentrations than standard antibiotics.

Q & A

Basic: What are the optimal synthetic routes for N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Fluorination : Electrophilic fluorination via diazonium salt intermediates (e.g., using NaNO₂/HF or Selectfluor®).

Methoxy Introduction : Nucleophilic aromatic substitution (SNAr) with methoxide (NaOMe/MeOH) under reflux, leveraging the nitro group’s electron-withdrawing effect to direct substitution .

Acetylation : React the amine intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to minimize side products.

Basic: What spectroscopic and computational methods validate the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) as a singlet (~δ 3.8–4.0 ppm) and acetamide protons (N–COCH₃) as a singlet (~δ 2.1 ppm). Aromatic protons show splitting patterns dependent on substituent positions.

- ¹³C NMR : Confirm carbonyl (C=O) at ~δ 168–170 ppm and nitro group carbons at ~δ 140–150 ppm .

- IR Spectroscopy : Detect C=O stretch (~1650–1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 257.06 for C₉H₈FN₂O₄).

- X-ray Crystallography : Use SHELX software for refinement to resolve ambiguous structural features .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Answer:

The nitro group at position 2 is a strong electron-withdrawing group (EWG), directing nucleophilic attack to the para (position 5) or meta (position 4) positions. The methoxy group at position 4 is electron-donating (EDG), competing with the nitro group’s EWG effect. Fluorine at position 5, being weakly EDG via resonance but EWG inductively, further modulates reactivity. For example:

- Nucleophilic Substitution : In SNAr reactions (e.g., with amines), the nitro group activates position 6 (meta to nitro), while methoxy deactivates position 4. Kinetic vs. thermodynamic control must be assessed .

- Reduction : Nitro→amine reduction (e.g., H₂/Pd-C or Fe/HCl) alters electronic effects, enabling subsequent reactions at previously deactivated positions .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Answer:

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized structures (e.g., Gaussian or ORCA).

Variable-Temperature NMR : Detect conformational flexibility (e.g., hindered rotation of the acetamide group).

SHELX Refinement : Use restraints for disordered atoms and validate with R-factor convergence (<5%) .

Solid-State vs. Solution Data : IR and Raman spectroscopy can identify polymorphic differences .

Advanced: How to design experiments to evaluate its potential as a kinase inhibitor?

Answer:

Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with kinase ATP-binding pockets. Prioritize residues (e.g., hinge region interactions via nitro/fluoro groups) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., vary methoxy/fluoro positions) and assay against kinase panels (e.g., EGFR, VEGFR).

Biochemical Assays : Measure IC₅₀ via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .

Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions?

Answer:

- Directing Group Hierarchy : Nitro > fluoro > methoxy in meta/para orientation. Use protecting groups (e.g., acetylation of -NH₂) to temporarily block reactive sites.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group’s directing power.

- Catalysis : Lewis acids (FeCl₃, AlCl₃) can shift selectivity by stabilizing transition states .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Purity Analysis : Verify compound purity (>95%) via HPLC and elemental analysis.

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Statistical Rigor : Apply ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.